Homoanatoxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

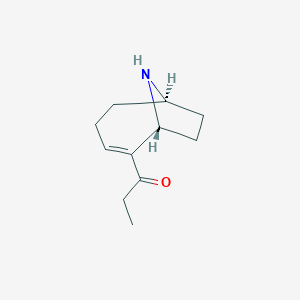

Homoanatoxin (CAS 142926-86-1), also termed this compound-a (h-ATX), is a potent neurotoxic alkaloid produced by cyanobacteria such as Oscillatoria formosa (now classified as Phormidium formosum) and benthic Microcystis species . Structurally, it is a methylene-substituted analog of anatoxin-a (ATX-a), featuring a bicyclic homotropane skeleton with a propanone side chain (Figure 1). This compound acts as a high-affinity agonist at nicotinic acetylcholine receptors (nAChRs), inducing sustained depolarization of neuromuscular junctions, leading to paralysis, convulsions, and respiratory arrest in animals. Its median lethal dose (LD50) in mice is 250 µg/kg (intraperitoneal), comparable to anatoxin-a .

Scientific Research Applications

Toxicological Research

Neurotoxicity Studies

Homoanatoxin is recognized for its neurotoxic properties, functioning as a potent nicotinic agonist. In laboratory assays, it has demonstrated a potency four times that of carbamylcholine and one-tenth that of its parent compound, anatoxin-a . These characteristics make it a valuable compound for studying nicotinic receptors and understanding the mechanisms of neurotoxicity associated with cyanobacterial blooms.

Toxicity Assessment

Research indicates that this compound can lead to severe health effects in both humans and animals. Symptoms from exposure include respiratory failure, muscle cramps, and neurological disturbances . Its acute toxicity is highlighted by its rapid absorption in the gastrointestinal tract, resulting in quick onset of symptoms post-exposure . The establishment of toxicity equivalence factors for this compound has been suggested to better assess risks associated with cyanobacterial toxins .

Environmental Monitoring

Cyanobacterial Bloom Management

this compound's presence in freshwater ecosystems necessitates effective monitoring strategies. Recent projects aim to expand analytical methods to detect various congeners of anatoxin, including this compound. This initiative is crucial for accurately assessing the risks posed by harmful algal blooms (HABs) to public health and aquatic life . The development of certified reference materials will enhance the reliability of detection methods across laboratories .

Case Studies

Numerous case studies illustrate the impact of cyanobacterial toxins, including this compound, on local ecosystems. For instance, an incident in the Russian River watershed highlighted the economic and health ramifications following a dog death attributed to cyanotoxins . Such events underscore the necessity for ongoing surveillance and research into the effects of these toxins on both wildlife and human populations.

Biotechnological Applications

Research Tool in Pharmacology

Due to its high potency at nicotinic receptors, this compound serves as a useful tool in pharmacological research. It aids in the development of novel ligands that can be radiolabeled for further studies on receptor interactions . The synthesis of this compound has opened avenues for creating new compounds that can be utilized in drug discovery processes targeting neurological disorders.

Genetic Studies

Investigations into the biosynthesis of this compound have led to the identification of specific gene clusters responsible for its production in cyanobacteria such as Oscillatoria PCC 6506. Understanding these genetic pathways not only sheds light on toxin production but also offers insights into potential biotechnological applications in metabolic engineering .

Summary Table: Key Characteristics and Applications

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Homoanatoxin in environmental samples, and how can cross-reactivity with structural analogs be minimized?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized fragmentation patterns to differentiate this compound from analogs like Anatoxin-a. Employ hydrophilic interaction liquid chromatography (HILIC) columns to improve retention of polar cyanotoxins. Validate methods using certified reference materials and spike-recovery tests in matrices like benthic biofilms . Cross-reactivity can be reduced by selecting precursor-to-product ion transitions unique to this compound (e.g., m/z 180 → 163 for quantification).

Q. What are the critical steps in synthesizing this compound-2, and how are stereochemical outcomes controlled during the process?

- Methodological Answer : Key steps include Boc-protection of the amine group, acid-mediated deprotection, and methyl group introduction via nucleophilic substitution. Stereochemical control is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization. Monitor reaction progress via 1H-NMR to confirm regioselectivity in ring formation. Post-synthesis, validate purity (>95%) via reverse-phase HPLC and characterize using high-resolution MS and 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can contradictory data on this compound production under varying nutrient conditions (e.g., nitrogen vs. phosphorus limitation) be systematically resolved?

- Methodological Answer : Design controlled chemostat experiments with Phormidium cultures, isolating variables (N/P ratios, light intensity). Quantify intracellular toxin levels via LC-MS and extracellular release via solid-phase extraction. Apply multivariate statistical models (e.g., partial least squares regression) to identify dominant factors. Reconcile discrepancies by standardizing biomass normalization methods (e.g., toxin per cell vs. per chlorophyll-a) and accounting for strain-specific regulatory pathways .

Q. What experimental strategies are effective for elucidating this compound’s binding mechanism to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Use Xenopus oocyte electrophysiology with human α4β2 nAChR subtypes to measure agonist potency (EC50) and efficacy. Pair with computational docking (e.g., AutoDock Vina) to model toxin-receptor interactions, focusing on conserved residues in the ligand-binding domain. Validate predictions via site-directed mutagenesis and competitive binding assays with 3H-epibatidine. Compare results to Anatoxin-a to identify structural determinants of receptor specificity .

Q. How can researchers optimize sampling protocols for this compound in benthic cyanobacterial mats to account for spatial heterogeneity?

- Methodological Answer : Implement stratified random sampling: divide mats into grid sectors and collect cores (≥5 cm depth) using a punch sampler. Analyze toxin distribution via geostatistical tools (e.g., kriging interpolation) and correlate with microenvironments (pH, O2 gradients). For temporal studies, deploy in situ microsensors and automate sampling at 4-hour intervals to capture diel toxin fluctuations .

Q. Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity assays?

- Methodological Answer : Fit sigmoidal curves using four-parameter logistic regression (e.g., GraphPad Prism) to calculate LC50 values. Apply bootstrap resampling (≥1000 iterations) to estimate confidence intervals. For non-linear responses, use Akaike Information Criterion (AIC) to compare models (e.g., Hill slope vs. exponential decay). Report effect sizes with Cohen’s d for comparative studies .

Q. How should researchers address batch-to-batch variability in synthetic this compound used for pharmacological studies?

- Methodological Answer : Standardize synthesis protocols (e.g., solvent purity, reaction temperature ±1°C). Characterize each batch via 1H/13C-NMR, HRMS, and chiral HPLC. Establish a QC repository with batch-specific spectral data. For biological assays, include internal reference compounds (e.g., nicotine for nAChR studies) to normalize inter-experimental variability .

Q. Data Reporting and Reproducibility

Q. What metadata is essential for publishing reproducible this compound ecotoxicity studies?

- Methodological Answer : Report (1) cyanobacterial strain origin (e.g., ATCC accession), (2) growth conditions (light intensity, temperature, media composition), (3) toxin extraction protocols (solvents, sonication time), and (4) analytical instrument parameters (column type, ionization mode). Deposit raw mass spectra in public repositories (e.g., MetaboLights) with DOI links .

Q. How can conflicting results in this compound degradation kinetics under UV exposure be reconciled across studies?

- Methodological Answer : Standardize irradiance (W/m²) using calibrated radiometers and control for dissolved organic matter (DOM) via pre-filtration (0.2 µm). Quantify degradation products (e.g., epoxy derivatives) via LC-HRMS and apply kinetic isotope effects (KIE) to elucidate photolysis pathways. Use actinometry to validate light doses .

Q. Ethical and Safety Guidelines

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use certified fume hoods for synthesis and aerosol-generating steps (e.g., lyophilization). Decontaminate waste with 10% bleach (30 min contact time). Train personnel in recognizing symptoms of exposure (muscle fasciculations, respiratory distress). Maintain an emergency antidote kit (e.g., atropine for cholinergic crisis) and conduct quarterly safety audits .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Anatoxin-a (ATX-a)

Structural Differences :

- Anatoxin-a (CAS 64285-06-9) has the molecular formula C10H15NO (MW 165.23 g/mol), while homoanatoxin (C11H17NO, MW 179.26 g/mol) contains an additional methylene group in the side chain, replacing the acetyl moiety of ATX-a (Figure 1) .

- This substitution alters steric and electronic properties, influencing receptor binding kinetics .

Toxicity :

- Both toxins exhibit similar LD50 values (~200–250 µg/kg in mice), but this compound shows marginally reduced potency due to steric hindrance at the receptor site .

- In environmental cases, this compound has been implicated in rapid canine fatalities (within 1 hour post-exposure), attributed to its persistence in benthic algal mats and palatable odor to dogs .

Ecological Occurrence :

- Anatoxin-a is predominantly produced by planktonic cyanobacteria (e.g., Anabaena, Dolichospermum), while this compound is associated with benthic species (e.g., Phormidium, Microcystis) .

Detection Methods :

- ELISA : Cross-reactivity between ATX-a and h-ATX occurs due to shared epitopes, necessitating confirmatory LC-MS/MS for differentiation .

- LC-HRMS : this compound is resolved using C18 columns with mobile phases containing 0.1% formic acid, achieving a detection limit of ~1 µg/kg in bivalves .

Dihydroanatoxin-a (DhATX)

Structural Differences :

- DhATX is a reduced form of ATX-a, featuring a saturated bicyclic ring. This compound lacks this reduction, retaining the unsaturated bond critical for receptor interaction .

Toxicity and Detection :

- It co-occurs with ATX-a in Tychonema mats but is absent in this compound-producing blooms .

Cylindrospermopsin (CYN) and Microcystins (MCs)

Functional Comparison :

- Unlike the neurotoxic this compound, CYN (hepatotoxin) inhibits protein synthesis, and MCs (e.g., MC-LR) target liver phosphatases. However, all three are monitored in multi-toxin LC-MS/MS panels due to co-occurrence in cyanobacterial blooms .

Analytical Challenges :

- This compound and ATX-a show lower recovery rates (<70%) in bivalve matrices compared to MCs, complicating quantitative analysis .

Data Tables

Table 1. Key Properties of this compound and Analogous Cyanotoxins

| Property | This compound (h-ATX) | Anatoxin-a (ATX-a) | Dihydroanatoxin-a (DhATX) |

|---|---|---|---|

| Molecular Formula | C11H17NO | C10H15NO | C10H17NO |

| Molecular Weight (g/mol) | 179.26 | 165.23 | 167.25 |

| CAS Number | 142926-86-1 | 64285-06-9 | N/A |

| LD50 (Mouse, i.p.) | 250 µg/kg | 200–250 µg/kg | >500 µg/kg |

| Primary Producers | Phormidium, Microcystis | Anabaena, Dolichospermum | Tychonema |

| Key Detection Method | LC-HRMS/MS | ELISA, LC-MS/MS | LC-HRMS/MS |

Table 2. Analytical Performance in Bivalve Matrices

| Toxin | Recovery (%) | LOQ (µg/kg) | Linearity (R²) |

|---|---|---|---|

| This compound | 60–70 | 3.12 | 0.98 |

| Anatoxin-a | 65–75 | 3.12 | 0.99 |

| MC-LR | 85–95 | 1.56 | 0.99 |

Research Findings and Implications

- Structural-Activity Relationships : The side chain stereochemistry of this compound reduces nAChR affinity compared to ATX-a, as shown in radioligand binding assays .

- Ecological Monitoring : this compound’s prevalence in benthic habitats requires targeted sampling of mats and sediments, unlike planktonic ATX-a .

- Regulatory Gaps : Neither toxin is included in EU seafood safety regulations, highlighting the need for updated monitoring protocols .

Properties

CAS No. |

142926-86-1 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]propan-1-one |

InChI |

InChI=1S/C11H17NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h5,8,10,12H,2-4,6-7H2,1H3/t8-,10-/m1/s1 |

InChI Key |

VVMQRZZXKNDPOT-PSASIEDQSA-N |

SMILES |

CCC(=O)C1=CCCC2CCC1N2 |

Isomeric SMILES |

CCC(=O)C1=CCC[C@@H]2CC[C@H]1N2 |

Canonical SMILES |

CCC(=O)C1=CCCC2CCC1N2 |

Synonyms |

2-(propan-1-oxo-1-yl)-9-azabicyclo(4.2.1)non-2-ene homoanatoxin HomoAnTx |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.